Lipophilicity Advantage of 4-(4-Fluorophenyl)-3-methylpiperidine over Unsubstituted Piperidine
The incorporation of the 4-fluorophenyl group significantly increases lipophilicity compared to unsubstituted piperidine. While the exact logP for 4-(4-fluorophenyl)-3-methylpiperidine is not publicly available, the computed XLogP3-AA value for the closely related analog (3S)-1-(4-fluorophenyl)-3-methylpiperidine is 3.4 [1]. In contrast, the logP of unsubstituted piperidine is -0.13 [2]. This increase in lipophilicity of approximately 3.5 log units is critical for compounds intended to cross biological membranes, such as the blood-brain barrier, or for optimizing pharmacokinetic properties in drug candidates [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA ~3.4 (based on close analog) |
| Comparator Or Baseline | Piperidine (logP = -0.13) |
| Quantified Difference | ~3.5 log units increase |
| Conditions | Computed XLogP3-AA method (PubChem) |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to permeate cell membranes, making it a more suitable starting point for CNS drug development than unsubstituted piperidine.
- [1] PubChem. (2025). (3S)-1-(4-fluorophenyl)-3-methylpiperidine (CID 89900524). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3S_-1-_4-fluorophenyl_-3-methylpiperidine View Source
- [2] PubChem. (2025). Piperidine (CID 8082). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
